molecular formula C13H19N5O5 B14793001 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol

Cat. No.: B14793001
M. Wt: 325.32 g/mol
InChI Key: AFTUQDRYZGNMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with a hydroxymethyl group and a purine base. The purine base is further modified with a 3-hydroxypropylamino group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Attachment of the Purine Base: The purine base can be attached through a glycosylation reaction, where the tetrahydrofuran ring is reacted with a purine derivative in the presence of a Lewis acid catalyst.

    Modification of the Purine Base: The 3-hydroxypropylamino group can be introduced through a nucleophilic substitution reaction, where the purine base is reacted with 3-chloropropanol in the presence of a base.

Industrial Production Methods

Industrial production of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and amino groups can undergo nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols and amines.

    Substitution: Formation of ethers, esters, or amides.

Scientific Research Applications

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential role in modulating biological processes, such as DNA replication and repair.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. Additionally, it can bind to specific receptors and modulate signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base structure.

    Guanosine: Another naturally occurring nucleoside with a similar purine base structure.

    2’,3’-Dideoxyadenosine: A synthetic nucleoside analog with antiviral activity.

Uniqueness

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. The presence of the 3-hydroxypropylamino group and the tetrahydrofuran ring distinguishes it from other nucleoside analogs and contributes to its unique mechanism of action and applications.

Properties

Molecular Formula

C13H19N5O5

Molecular Weight

325.32 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[6-(3-hydroxypropylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C13H19N5O5/c19-3-1-2-14-11-8-12(16-5-15-11)18(6-17-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,19-22H,1-4H2,(H,14,15,16)

InChI Key

AFTUQDRYZGNMJC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.